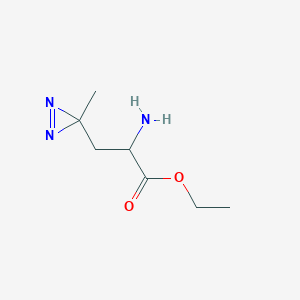

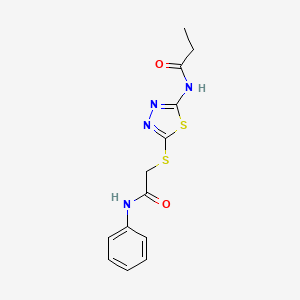

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

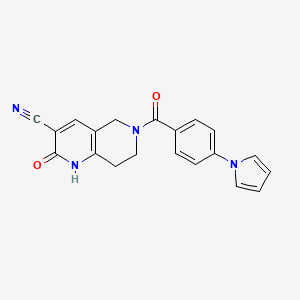

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate, also known as MADP, is a photoaffinity labeling agent that is widely used in scientific research. It is a small molecule that can be incorporated into proteins, nucleic acids, and other biomolecules to study their interactions and functions.

Applications De Recherche Scientifique

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate is a versatile tool for studying protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. It can be used to identify the binding sites of small molecules and antibodies on proteins, as well as to map the contact surfaces between proteins and nucleic acids. Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate can also be used to probe the conformational changes and dynamics of proteins in response to ligand binding or enzymatic activity. In addition, Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate can be used to study the structure and function of membrane proteins and ion channels, which are difficult to study by other methods.

Mécanisme D'action

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate works by covalently attaching to amino acid residues in proteins upon exposure to ultraviolet light. The diazirine moiety in Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate undergoes a photochemical reaction upon absorption of UV light, generating a highly reactive carbene intermediate that can react with nearby amino acid residues in proteins. The resulting covalent bond between Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate and the protein can then be used to identify the binding site of the ligand or probe the conformational changes of the protein.

Biochemical and Physiological Effects

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-carcinogenic molecule that can be safely used in vitro and in vivo experiments.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate has several advantages over other methods for studying protein interactions and functions. It is a small molecule that can be easily incorporated into proteins and nucleic acids without affecting their structure or function. It is also a highly specific probe that can selectively label the target protein or nucleic acid without cross-reacting with other molecules in the system. Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate is a versatile tool that can be used in a wide range of experimental systems, including cell-free systems, cultured cells, and animal models.

However, Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate also has some limitations that need to be considered. First, the labeling efficiency of Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate depends on the accessibility of the target amino acid residues in the protein, which may vary depending on the protein structure and conformation. Second, the covalent bond between Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate and the protein may affect the stability and function of the protein, especially if the labeling occurs at critical functional sites. Finally, the use of UV light to activate Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate may cause unwanted photochemical reactions in the experimental system, leading to non-specific labeling or damage to the biomolecules.

Orientations Futures

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate has many potential future directions for scientific research. One possible direction is to develop new photoaffinity labeling agents that can overcome the limitations of Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate, such as low labeling efficiency and non-specific labeling. Another direction is to combine Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate with other techniques, such as mass spectrometry and protein crystallography, to obtain more detailed information about protein interactions and structures. Finally, Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate can be used to study the interactions and functions of proteins in complex biological systems, such as signaling pathways and disease processes.

Méthodes De Synthèse

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate can be synthesized through a multi-step process that involves the reaction of ethyl acrylate with diazomethane to form ethyl 2-diazo-3-oxobutanoate. This intermediate is then reacted with methylamine and trifluoroacetic acid to produce ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate. The final product is purified by column chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry.

Propriétés

IUPAC Name |

ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-3-12-6(11)5(8)4-7(2)9-10-7/h5H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGNZDNVDFJHHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1(N=N1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)

![[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2497030.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(2-hydroxyphenyl)methyl][(oxolan-2-yl)methyl]amino}acetamide](/img/structure/B2497032.png)

![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2497036.png)